(S,R,S)-AHPC-propargyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

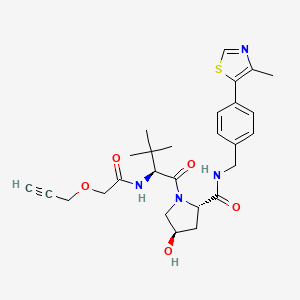

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJHKPQUMUDIQJ-ZFGGDYGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-propargyl

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-propargyl , a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand (S,R,S)-AHPC, serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is centered on its ability to be incorporated into these heterobifunctional molecules, which are designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. The propargyl group provides a reactive handle for "click chemistry," enabling its efficient conjugation to a ligand targeting a specific protein, thereby forming a PROTAC.[1][2]

This guide provides a comprehensive overview of the mechanism of action of this compound-containing PROTACs, including detailed experimental protocols and data presentation to facilitate research and development in the field of targeted protein degradation.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to function as the VHL-recruiting moiety within a PROTAC. The overall mechanism of action of a PROTAC synthesized using this building block can be delineated into the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the VHL E3 ubiquitin ligase via its (S,R,S)-AHPC headgroup and to the target protein of interest (POI) through its other ligand. This results in the formation of a transient ternary complex (POI-PROTAC-VHL). The efficiency of ternary complex formation is a critical determinant of the PROTAC's degradation efficacy.

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process results in the polyubiquitination of the target protein.

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides.

-

Catalytic Cycle : After the degradation of the POI, the PROTAC molecule is released and can engage another POI and VHL molecule, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Signaling Pathway

The signaling pathway initiated by a this compound-based PROTAC is a redirection of the natural ubiquitin-proteasome system. The following diagram illustrates this process:

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

| Parameter | Description | Typical Assay | Representative Value |

| VHL Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | 10 - 500 nM |

| Target Protein Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the protein of interest. | ITC, SPR | 1 - 1000 nM |

| Ternary Complex Formation (α) | The cooperativity of the formation of the POI-PROTAC-VHL ternary complex. α > 1 indicates positive cooperativity. | ITC, SPR, AlphaScreen | 1 - 100 |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in cells. | Western Blot, In-Cell Western, Mass Spectrometry | 1 - 100 nM |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry | > 80% |

Experimental Protocols

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an azide-functionalized ligand for a protein of interest.[2]

Caption: Workflow for PROTAC synthesis via click chemistry.

Materials:

-

This compound

-

Azide-functionalized ligand for the protein of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of DMSO and tBuOH)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the azide-functionalized POI ligand and this compound in the chosen solvent system.

-

Add an aqueous solution of CuSO4.

-

Initiate the reaction by adding an aqueous solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture and purify the resulting PROTAC by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

Ternary Complex Formation Assay (AlphaScreen)

This protocol outlines a method to assess the formation of the POI-PROTAC-VHL ternary complex using AlphaScreen technology.[2]

Materials:

-

His-tagged POI

-

GST-tagged VHL-ElonginB-ElonginC (VBC) complex

-

PROTAC molecule

-

Nickel Chelate Donor Beads

-

Anti-GST Acceptor Beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

Procedure:

-

Add the His-tagged POI, GST-tagged VBC, and varying concentrations of the PROTAC to a 384-well plate.

-

Incubate at room temperature for 1 hour.

-

Add the Nickel Chelate Donor Beads and Anti-GST Acceptor Beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

A bell-shaped curve is expected, with the peak indicating the optimal concentration for ternary complex formation.

Cellular Protein Degradation Assay (Western Blot)

This protocol describes the use of Western blotting to quantify the degradation of the target protein in cells treated with the PROTAC.

Caption: Workflow for Western blot analysis of protein degradation.

Materials:

-

Cell line expressing the POI

-

PROTAC molecule

-

Cell lysis buffer with protease inhibitors

-

Primary antibodies (against POI and a loading control, e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its mechanism of action is intrinsically linked to the broader mechanism of the resulting PROTAC, which leverages the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. A thorough understanding of this mechanism, coupled with robust experimental validation as outlined in this guide, is essential for the successful development of novel protein-degrading therapeutics.

References

An In-depth Technical Guide on the Role of (S,R,S)-AHPC-propargyl in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, enabling the elimination of disease-causing proteins previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[3][4][5] A critical component of any PROTAC is its E3 ubiquitin ligase ligand. (S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC development.[6][7][8] Its defining feature is a terminal propargyl group, a versatile chemical handle that enables its incorporation into PROTACs via highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[6][7] This guide provides a comprehensive technical overview of this compound's mechanism of action, its central role in the synthesis of VHL-recruiting PROTACs, and the experimental workflows used to validate these powerful molecules.

The Mechanism of this compound in PROTAC-Mediated Degradation

The fundamental role of this compound is to serve as the VHL-binding warhead within a PROTAC molecule. The PROTAC's action unfolds through a catalytic cycle that results in the destruction of the target protein.

-

Ternary Complex Formation: A PROTAC molecule, incorporating the (S,R,S)-AHPC moiety, simultaneously binds to its target POI and the VHL E3 ligase. This brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-VHL).[9] The stability and geometry of this complex are critical determinants of degradation efficiency.[4]

-

Ubiquitination of the Target Protein: The VHL E3 ligase complex, which includes components like Elongin B/C, Cullin 2, and Rbx1, is part of the UPS.[10][11][12] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[3][5][10]

-

Proteasomal Degradation: The attachment of a polyubiquitin chain marks the POI for recognition by the 26S proteasome, the cell's primary machinery for protein degradation.[3][2] The proteasome unfolds and degrades the tagged POI into small peptides.

-

Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can recruit another molecule of the POI, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3][5]

Quantitative Data for VHL-based PROTACs

The efficacy of a PROTAC is measured by its ability to induce degradation, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The underlying affinities of the PROTAC for its targets are also crucial. While specific data for PROTACs synthesized directly from this compound requires searching specific publications, data from PROTACs using the closely related (S,R,S)-AHPC scaffold are highly relevant.

| Compound/PROTAC | Target Protein | E3 Ligase Ligand Scaffold | Reported Activity | Cell Line |

| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | DC50 < 1 nM[13][14] | Castration-Resistant Prostate Cancer (CRPC) cells[13][14] |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | IC50 = 1.11 µM[13][15] | Ba/F3 cells[13][15] |

| ARD-266 | Androgen Receptor (AR) | VHL Ligand 8 (AHPC-based) | DC50 = 0.2-1 nM | LNCaP, VCaP, 22Rv1 Prostate Cancer cells |

| PROTAC 1 | SMARCA2/4 | VH032-cyclopropane-F | Partial degrader of SMARCA2 and SMARCA4 | Not Specified |

| VL285 | (VHL Ligand) | Not Applicable | IC50 = 0.34 µM (binding affinity for VHL)[13] | Not Applicable |

Experimental Protocols

The development of a PROTAC using this compound involves chemical synthesis followed by rigorous biological validation.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound with an azide-functionalized linker attached to a POI ligand.[6][7]

Materials:

-

This compound

-

Azide-functionalized POI ligand-linker

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMSO/t-BuOH/H₂O mixture)

-

Purification supplies (e.g., HPLC)

Methodology:

-

Reaction Setup: Dissolve the azide-functionalized POI ligand-linker (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) and CuSO₄ (0.1 equivalents).

-

Initiation: Add the catalyst solution to the reaction mixture.

-

Incubation: Stir the reaction at room temperature. Monitor progress using LC-MS until the starting materials are consumed.

-

Purification: Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with a loading control antibody. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the results to calculate the DC50 value.

Ternary Complex Formation Assay (Time-Resolved FRET)

This biophysical assay measures the PROTAC-induced proximity between the POI and the E3 ligase.

Materials:

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged E3 ligase complex (e.g., GST-tagged VHL)

-

Fluorescently labeled antibodies (e.g., Anti-His-Terbium and Anti-GST-d2)

-

PROTAC at various concentrations

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Methodology:

-

Assay Setup: In a microplate, combine the purified POI, the E3 ligase complex, and the labeled antibodies with varying concentrations of the PROTAC.

-

Incubation: Incubate the mixture at room temperature to allow for complex formation.

-

FRET Measurement: Measure the time-resolved FRET signal using a plate reader. The signal is generated only when the Terbium-labeled antibody and the d2-labeled antibody are brought into close proximity by the formation of the ternary complex.

-

Data Analysis: An increase in the FRET signal indicates ternary complex formation. Plot the FRET signal against the PROTAC concentration to assess the efficiency and cooperativity of complex formation.

Experimental and Logical Workflows

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

The linker connecting the (S,R,S)-AHPC moiety to the POI ligand is not merely a spacer; its length, composition, and attachment points critically influence the PROTAC's properties and efficacy.[4]

Conclusion

This compound is a cornerstone chemical tool for the development of VHL-recruiting PROTACs. Its high affinity for the VHL E3 ligase and the synthetic tractability afforded by its propargyl group make it an invaluable asset for researchers in targeted protein degradation. By enabling the efficient creation of PROTAC libraries through click chemistry, it facilitates the extensive structure-activity relationship studies necessary to optimize ternary complex formation, cellular permeability, and ultimately, the potency and selectivity of the final degrader molecule. A thorough understanding of its role and the application of the detailed experimental workflows presented here are essential for the successful development of novel protein degraders for both research and therapeutic applications.

References

- 1. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]

- 2. excelra.com [excelra.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 11. academic.oup.com [academic.oup.com]

- 12. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to VH032-propargyl as a VHL Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase ligand, which recruits the cellular degradation machinery. VH032-propargyl is a widely utilized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully hijacked E3 ligases in PROTAC development.[1][2][3]

This technical guide provides a comprehensive overview of VH032-propargyl, including its biochemical properties, its role in PROTAC synthesis, the underlying signaling pathways, and detailed experimental protocols for its characterization.

The von Hippel-Lindau (VHL) E3 Ligase Complex

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-α), a key transcription factor in the cellular response to hypoxia.[4][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, thus preventing its accumulation.[4][6] The VHL complex consists of VHL, Elongin B, Elongin C, Cullin-2, and Rbx1.[4][6] Mutations in the VHL gene can lead to VHL disease, a hereditary cancer syndrome, underscoring its importance as a tumor suppressor.[4][6]

VH032-propargyl: A Synthetic VHL Ligand

VH032-propargyl is a synthetic, small-molecule ligand designed to mimic the hydroxylated proline residue of HIF-α, allowing it to bind potently and selectively to the substrate-binding pocket of VHL.[7]

Chemical Properties:

-

Molecular Formula: C₂₇H₃₄N₄O₅S[8]

-

Molecular Weight: 526.65 g/mol [8]

-

Key Feature: The defining characteristic of VH032-propargyl is the terminal alkyne (propargyl) group. This functional group serves as a chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][9] This allows for the efficient and modular covalent attachment of a linker, which is then connected to a ligand for a target protein of interest, forming a complete PROTAC molecule.[1][8][10]

Quantitative Binding Data

The affinity of VH032 and its derivatives for the VHL protein is a critical parameter for the efficacy of the resulting PROTAC. The dissociation constant (Kd) is a common measure of this affinity.

| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | 185 nM | Not Specified | [7] |

| BODIPY FL VH032 | 3.01 nM | TR-FRET | [11] |

| BODIPY FL VH032 | 100.8 nM | FP | [11] |

Note: Data for the specific propargyl derivative is not always distinguished from the parent VH032 compound in literature. The values for VH032 are considered representative. TR-FRET and FP are Time-Resolved Fluorescence Energy Transfer and Fluorescence Polarization assays, respectively.

Role in PROTAC Synthesis and Mechanism of Action

VH032-propargyl is a foundational building block for constructing VHL-recruiting PROTACs. The synthesis strategy leverages the propargyl group for facile conjugation.

The modular nature of PROTAC synthesis using VH032-propargyl is a key advantage. The process generally involves three components: the VHL ligand (VH032-propargyl), a linker with a terminal azide group, and a ligand for the protein of interest (POI).

Caption: Workflow for VHL-based PROTAC synthesis via click chemistry.

Once synthesized, the PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein.

-

Binary Complex Formation: The PROTAC enters the cell and its two ligand ends independently bind to VHL and the Protein of Interest (POI), forming two separate binary complexes.

-

Ternary Complex Formation: The key step is the formation of a stable ternary complex (VHL-PROTAC-POI), bringing the E3 ligase in close proximity to the target protein.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC and VHL are released and can participate in further degradation cycles.

Caption: PROTAC mechanism from ternary complex to degradation.

Key Experimental Protocols

Characterizing the interaction between VH032-propargyl-based PROTACs, VHL, and the target protein is essential for development.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput biochemical assay to quantify the formation of the VHL-PROTAC-POI ternary complex.[12][13]

-

Objective: To measure the proximity between VHL and the POI induced by the PROTAC.

-

Principle: The assay uses two antibodies or tags, one for VHL and one for the POI, labeled with a FRET donor (e.g., Terbium) and an acceptor (e.g., BODIPY FL), respectively.[11] When the PROTAC brings VHL and the POI together, the donor and acceptor are in close proximity, allowing for energy transfer and the generation of a FRET signal.

-

Methodology:

-

Reagents: Purified VCB (VHL-ElonginC-ElonginB) complex (e.g., GST-tagged), purified POI (e.g., His-tagged), Terbium-labeled anti-GST antibody, fluorescently-labeled anti-His antibody, and PROTAC compound at various concentrations.[11]

-

Assay Setup: In a microplate, combine the VCB complex, POI, and labeled antibodies with serial dilutions of the PROTAC.[14]

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the ternary complex to reach equilibrium.[11]

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the potency and cooperativity of ternary complex formation.[14]

-

Western blotting is the standard method to directly measure the reduction of target protein levels in cells following PROTAC treatment.[14]

-

Objective: To quantify the amount of POI remaining in cells after treatment with a VH032-propargyl-based PROTAC.

-

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the PROTAC (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[14]

-

SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Separate the proteins by size via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Subsequently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[14]

-

Detection: Incubate the membrane with a species-appropriate secondary antibody conjugated to Horseradish Peroxidase (HRP) or a fluorescent dye. Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or fluorescence imaging).

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Conclusion

VH032-propargyl is a cornerstone of modern PROTAC design, offering a potent and synthetically versatile handle for recruiting the VHL E3 ligase. Its well-characterized binding affinity and the straightforward "click chemistry" conjugation make it an invaluable tool for researchers developing novel protein degraders. A thorough understanding of its properties, combined with robust experimental validation through assays like TR-FRET and Western blotting, is critical for the successful development of effective and selective VHL-based PROTAC therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdbonline.org [sdbonline.org]

- 6. pnas.org [pnas.org]

- 7. selleckchem.com [selleckchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. VH 032, propargyl | CAS 2098799-78-9 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. benchchem.com [benchchem.com]

The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design Featuring (S,R,S)-AHPC-propargyl

A Technical Whitepaper for Drug Discovery Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs), offering a powerful strategy to address targets previously considered "undruggable". This guide provides an in-depth exploration of the fundamental principles of PROTAC design, with a specific focus on the versatile VHL E3 ligase ligand, (S,R,S)-AHPC-propargyl.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The mechanism of action is a catalytic cycle initiated by the formation of a ternary complex between the PROTAC, the POI, and an E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to engage another POI, enabling its catalytic action at sub-stoichiometric concentrations.[2]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC development.[4] this compound serves as a high-affinity ligand for VHL and incorporates a propargyl group, which is amenable to "click chemistry" for efficient PROTAC synthesis.[4]

Core Components of PROTAC Design

The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts.

Protein of Interest (POI) Ligand

The choice of the POI ligand is dictated by the therapeutic target. While potent inhibitors are often used, a key advantage of PROTACs is that high-affinity binding is not always a prerequisite for effective degradation. The ligand must simply provide sufficient binding to facilitate the formation of a stable ternary complex.

E3 Ligase Ligand: The Role of this compound

Recruiting an E3 ligase is central to the PROTAC's function. This compound is a derivative of the well-characterized VHL ligand, optimized for PROTAC synthesis.[4] Its propargyl functional group allows for straightforward conjugation to a POI ligand containing a complementary azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[5][6] This modular approach greatly simplifies the synthesis of PROTAC libraries for optimization.

The Linker: More Than Just a Spacer

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Linker length, rigidity, and composition must be empirically optimized to ensure productive ubiquitination. Common linker motifs include polyethylene glycol (PEG) and alkyl chains.

Quantitative Evaluation of PROTAC Efficacy

The potency of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable.

Below is a summary of quantitative data for a PROTAC utilizing a VHL ligand, targeting the BET family of proteins.

| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Citation |

| QCA570 | BRD2, BRD3, BRD4 | VHL-based | ~1 nM (for BRD4) | >90% | 5637, T24, UM-UC-3, J82, EJ-1 (Bladder Cancer) | [7][8] |

Experimental Protocols for PROTAC Evaluation

A robust evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC using this compound and an azide-functionalized POI ligand.

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(I) source (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate)

-

Solvent (e.g., DMF/water or t-butanol/water)

Procedure:

-

Dissolve the this compound and the azide-functionalized POI ligand in the chosen solvent system.

-

Add the copper(I) catalyst.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the PROTAC product using standard chromatographic techniques.

Cellular Degradation Assay (Western Blot)

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cultured cells expressing the POI

-

PROTAC compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).[9]

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[10]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the POI and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.[10]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Ternary Complex Formation and Binding Affinity Assays

Confirming the formation of the ternary complex and determining the binding affinities of the PROTAC for its targets are crucial for understanding its mechanism.

SPR is a label-free technique that can measure the kinetics of binary (PROTAC-POI or PROTAC-E3 ligase) and ternary complex formation in real-time.[11][12]

General Procedure:

-

Immobilize one of the binding partners (e.g., biotinylated VHL) on a sensor chip.[12]

-

Flow the PROTAC over the chip to measure the kinetics of the binary interaction.

-

To measure ternary complex formation, pre-incubate the PROTAC with the POI and flow the mixture over the immobilized E3 ligase.[11]

-

Analyze the sensorgrams to determine association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD).

FP is a solution-based assay that can be used to determine binding affinities.[13]

General Procedure:

-

Use a fluorescently labeled tracer that binds to either the POI or the E3 ligase.

-

In a microplate, add a fixed concentration of the protein and the fluorescent tracer.

-

Titrate increasing concentrations of the PROTAC and measure the change in fluorescence polarization.

-

To assess ternary complex formation, saturate the PROTAC with one protein partner before titrating it into the solution containing the other protein and the fluorescent tracer.[14]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research.

Caption: Mechanism of action for a PROTAC utilizing this compound.

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Signaling Pathway Modulation: The Case of BRD4 Degradation

The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. A well-studied example is the degradation of Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in various cancers.

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

Degradation of BRD4 by PROTACs like QCA570 leads to the transcriptional suppression of key oncogenes, including c-MYC.[7] This, in turn, can induce cell cycle arrest and apoptosis, resulting in potent anti-proliferative effects in cancer cells.[15]

Conclusion

PROTACs represent a transformative approach in drug discovery, and the use of versatile, synthetically accessible components like this compound is accelerating the development of this therapeutic modality. A thorough understanding of the principles of PROTAC design, coupled with robust experimental evaluation, is paramount for the successful development of novel protein degraders. This guide provides a foundational framework for researchers embarking on the design and optimization of PROTACs, a class of molecules with the potential to redefine the landscape of modern medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. aragen.com [aragen.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ternary complex formation - Profacgen [profacgen.com]

- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry for PROTAC Synthesis

Introduction to PROTACs and the Synthetic Challenge

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2][3][4] These heterobifunctional molecules are designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4] A PROTAC typically consists of three components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]

The chimeric nature of PROTACs presents a significant synthetic challenge.[1][2][3] Assembling these three distinct molecular components often requires multi-step, complex synthetic routes that can be time-consuming and inefficient. This complexity can hinder the rapid optimization of PROTAC properties, such as linker length and composition, which are critical for degradation efficacy.[1][]

Click Chemistry: A Solution for Modular PROTAC Assembly

Click chemistry, a concept introduced in the early 2000s, offers a powerful solution to these synthetic hurdles.[9] It describes a class of chemical reactions that are modular, high-yielding, stereospecific, and produce minimal byproducts under mild, often biocompatible, conditions.[7][][9][10] These characteristics make click chemistry an ideal strategy for the modular assembly of PROTACs, allowing for the rapid and efficient connection of the target ligand, E3 ligase ligand, and linker moieties.[5][9]

The two most prominent click reactions used in PROTAC synthesis are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][][11]

-

CuAAC: This reaction involves the coupling of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[] It is known for its high yields, reliability, and mild reaction conditions.[][9]

-

SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[][12] The elimination of the potentially cytotoxic copper catalyst makes SPAAC highly biocompatible and suitable for in-cell applications.[]

The application of click chemistry enables the rapid synthesis of PROTAC libraries with diverse linkers, which is crucial for optimizing the formation of a stable and productive ternary complex.[1][9]

Experimental Workflows and Protocols

The modular nature of click chemistry allows for a streamlined workflow for PROTAC synthesis. The general strategy involves synthesizing or obtaining the target protein ligand and the E3 ligase ligand, each functionalized with either an azide or an alkyne group. The final PROTAC is then assembled in a single step via a click reaction.

Protocol 1: General Procedure for CuAAC-mediated PROTAC Synthesis

This protocol provides a general method for synthesizing a PROTAC using a copper-catalyzed click reaction.

Materials:

-

Alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne)

-

Azide-functionalized target protein ligand (e.g., JQ1-azide)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or a mixture of THF/water

-

Sodium ascorbate (optional, as a reducing agent for Cu(II))

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

-

Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized target protein ligand (1.0-1.2 eq) in DMF.

-

To this solution, add DIPEA (2.0-3.0 eq).

-

In a separate vial, prepare a catalyst solution by sonicating CuI (0.1-0.2 eq) in DMF until a suspension is formed.

-

Add the CuI suspension to the reaction mixture. If using, add sodium ascorbate (0.2-0.5 eq) and TBTA (0.1-0.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.[13]

-

Monitor the reaction progress using LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product by preparative HPLC.[12][13]

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[12]

Protocol 2: General Procedure for SPAAC-mediated PROTAC Synthesis

This protocol outlines a typical procedure for synthesizing a PROTAC using a copper-free, strain-promoted click reaction.

Materials:

-

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-azide)[12]

-

DBCO-functionalized target protein ligand[12]

-

Anhydrous Dimethyl sulfoxide (DMSO) or DMF[12]

Procedure:

-

Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the DBCO-functionalized target protein ligand (1.0-1.1 eq) in anhydrous DMSO to a final concentration of approximately 10 mM each.[12]

-

Combine the two solutions in a clean, dry vial.

-

Stir the reaction mixture at room temperature for 4-24 hours.[6][12] The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.[6]

-

Monitor the reaction progress by LC-MS until the limiting starting material is consumed.[12]

-

Once complete, dilute the mixture and purify the final PROTAC product by preparative reverse-phase HPLC.[6][12]

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[12]

Quantitative Data on Click Chemistry for PROTAC Synthesis

The efficiency of click chemistry is evident in the high yields reported for various PROTAC syntheses. The following table summarizes representative quantitative data from different studies.

| Target Protein | E3 Ligase | Click Reaction | Linker Type | Yield (%) | Reference |

| BRD4 | Cereblon | CuAAC | PEG | 55-90% | [1] |

| BCR-ABL | Cereblon | CuAAC | PEG/Alkyl | 50-65% | [10] |

| BET | Cereblon | CuAAC | PEG/Alkyl | 50-65% | [10] |

| GSK-3β | Cereblon/VHL | CuAAC | PEG | 20-80% | [10] |

| sEH | Cereblon | CuAAC | - | >95% (conversion) | [14] |

| BRD4 | VHL | SPAAC | PEG/Ester | Not specified | [11] |

Note: Yields can vary significantly based on the specific ligands, linkers, and reaction conditions used.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule acts as a bridge to induce the degradation of the target protein. The logical flow of this process is depicted below.

The process begins with the PROTAC simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[7]

Conclusion

Click chemistry has become an indispensable tool in the development of PROTACs.[] Its efficiency, modularity, and reliability have significantly accelerated the synthesis and optimization of these complex bifunctional molecules.[9][10] By enabling the rapid assembly of PROTAC libraries, click reactions like CuAAC and SPAAC facilitate the exploration of crucial parameters such as linker length and composition, ultimately speeding up the discovery of potent and selective protein degraders for therapeutic applications.

References

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of the Alkyne Group in (S,R,S)-AHPC-propargyl

This compound, also known as VH032-propargyl, is a crucial chemical tool in the development of proteolysis-targeting chimeras (PROTACs).[1][2] This molecule serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its utility is significantly enhanced by the presence of a terminal alkyne group.[1][2] This guide provides a detailed examination of the function of this alkyne moiety, the underlying chemical principles, and its application in the synthesis and mechanism of action of PROTACs.

The Alkyne Group as a "Click Chemistry" Handle

The primary and most critical function of the propargyl group's terminal alkyne in this compound is to serve as a reactive handle for "click chemistry."[1][3] Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the efficient and specific covalent ligation of two molecules under mild conditions.

In the context of PROTAC synthesis, the alkyne group on this compound enables its conjugation to a linker molecule that bears an azide functional group. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers, which is essential for optimizing the degradation of a target protein.

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate a target protein.[4] They consist of three components: a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC binds to VHL), a ligand for the target protein, and a linker that connects these two ligands.

The mechanism involves the PROTAC forming a ternary complex between the VHL E3 ligase and the target protein. This proximity induces the ubiquitination of the target protein by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation). The following table presents representative data for a BET degrader, ARV-771, which is synthesized using an (S,R,S)-AHPC-based VHL ligand.[5]

| Compound | Target Protein | Cell Line | DC₅₀ |

| ARV-771 | BET | CRPC | <1 nM |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for conjugating an azide-containing linker to this compound.

Materials:

-

This compound

-

Azide-functionalized linker-ligand conjugate

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

-

Dissolve this compound (1 equivalent) and the azide-functionalized linker-ligand conjugate (1 equivalent) in the chosen solvent.

-

Add copper(II) sulfate (0.1 equivalents) to the reaction mixture.

-

Add sodium ascorbate (0.2 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the resulting PROTAC by preparative HPLC.

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines a method to assess the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Solubility Protocols for this compound

The following are established protocols for dissolving this compound for in vivo studies.[1]

Protocol 1:

-

Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

This yields a clear solution with a solubility of at least 2.5 mg/mL (4.75 mM).[1]

Protocol 2:

-

Add solvents in the following order: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

This also results in a clear solution with a solubility of at least 2.5 mg/mL (4.75 mM).[1]

Protocol 3:

-

Add solvents in the following order: 10% DMSO, 90% Corn Oil.

-

This protocol provides a clear solution with a solubility of at least 2.5 mg/mL (4.75 mM).[1]

Conclusion

The alkyne group in this compound is a pivotal functional moiety that enables the modular and highly efficient synthesis of PROTACs through "click chemistry." This bioorthogonal handle allows for the straightforward conjugation of the VHL E3 ligase ligand to a variety of linker-target ligand combinations, facilitating the rapid development and optimization of novel protein degraders. The robustness and specificity of the CuAAC reaction have made this compound and similar building blocks indispensable tools in the field of targeted protein degradation.

References

A Technical Guide to the VHL E3 Ligase Pathway in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell entirely.[2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3][4][5] This guide focuses on one of the most successfully exploited E3 ligases in PROTAC development: the von Hippel-Lindau (VHL) E3 ligase.

The VHL E3 Ubiquitin Ligase Complex

The VHL protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, also known as CRL2^VHL^.[4][5] This multi-subunit complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation under normal oxygen conditions.[6][7]

The core components of the CRL2^VHL^ complex are:

-

Von Hippel-Lindau (VHL): The substrate receptor protein that directly binds to the target (e.g., HIF-1α or a POI recruited by a PROTAC).[4][6]

-

Elongin B (EloB) and Elongin C (EloC): Adaptor proteins that stabilize VHL and bridge its interaction with the cullin scaffold.[4][6][8] The VHL-EloB-EloC sub-complex is often referred to as VCB.[4][8]

-

Cullin 2 (CUL2): A scaffold protein that organizes the complex, binding to the VCB unit at its N-terminus.[4][6]

-

Rbx1 (RING-box protein 1): A RING finger protein that binds to the C-terminus of CUL2 and recruits the ubiquitin-charged E2 conjugating enzyme.[4][6][8]

The assembly of these components creates an efficient molecular machine poised to transfer ubiquitin to a specifically recognized substrate.

Figure 1: Architecture of the VHL E3 Ligase Complex.

Mechanism of Action for VHL-Recruiting PROTACs

VHL-based PROTACs hijack the CRL2^VHL^ machinery to degrade a specific POI. The process is catalytic and involves several key steps that are critical for efficacy.

-

Binary Complex Formation: The PROTAC, once inside the cell, can independently bind to either the VHL protein or the POI, forming two distinct binary complexes.[9]

-

Ternary Complex Formation: The crucial step for PROTAC action is the formation of a ternary complex, bringing the POI and the VHL E3 ligase into close proximity.[3][10][11] The stability and conformation of this complex are paramount for efficient degradation.

-

Ubiquitination: Within the productive ternary complex, the E2 enzyme recruited by Rbx1 transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[3][4]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[3][4] The PROTAC molecule and the E3 ligase are released and can engage in further catalytic cycles.

Figure 2: Catalytic Cycle of a VHL-based PROTAC.

Quantitative Evaluation of VHL-based PROTACs

The development of effective PROTACs relies on the careful measurement of several key parameters. These quantitative metrics help establish structure-activity relationships (SAR) and guide the optimization process.

Table 1: Key Parameters for PROTAC Characterization

| Parameter | Description | Common Assay(s) | Significance |

|---|---|---|---|

| Kd (Binary) | Dissociation constant measuring the binding affinity of the PROTAC to the POI and to the E3 ligase independently. | SPR, ITC, FP, TR-FRET | Indicates how well the PROTAC engages its two targets.[12][13] |

| Cooperativity (α) | A factor that quantifies how the binding of one protein partner influences the PROTAC's affinity for the other partner within the ternary complex. α > 1 indicates positive cooperativity. | SPR, ITC, NanoBRET | High cooperativity often leads to more stable and productive ternary complexes.[14] |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay. | Western Blot, In-Cell Western, Mass Spectrometry | The primary measure of a PROTAC's degradation potency.[2][15] |

| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry | Indicates the efficacy of degradation; a Dmax < 100% may suggest limitations.[2] |

| UbMax | The maximum level of target protein ubiquitination induced by a PROTAC. | In vitro Ubiquitination Assays | Directly confirms the PROTAC's mechanism of action.[16] |

Table 2: Example Data for VHL-based PROTACs Note: These values are illustrative and compiled from various sources in the literature. Actual values are highly dependent on the specific PROTAC, target, and cell line.

| PROTAC Name | Target | Cell Line | Binary Kd (VHL, nM) | Binary Kd (Target, nM) | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|---|

| MZ1 | BRD4 | HeLa | 66 | 4 | ~15 | >90 |

| ARV-771 | BRD4 | LNCaP | ~200 | ~2 | ~1 | >95 |

| DT2216 | BCL-XL | MOLT-4 | ~500 | ~150 | ~25 | >90 |

| Compound 139 | BRD4 | PC3 | 29 | N/A | 3.3 | 97 |

| Compound 22 | HDAC3 | HCT116 | N/A | N/A | 440 | 77 |

Key Experimental Protocols

Validating the mechanism and efficacy of a VHL-based PROTAC requires a suite of biophysical and cell-based assays.

Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to measure the kinetics and affinity of ternary complex formation.[12][13]

Objective: To quantify the binding affinities (Kd) of binary and ternary complexes and determine the cooperativity factor (α).

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified VCB complex and purified POI.

-

PROTAC compound dissolved in DMSO.

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit for protein immobilization.

Methodology:

-

Immobilization: Immobilize the VCB complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

Binary Binding (PROTAC to VHL): Inject serial dilutions of the PROTAC over the VCB-immobilized surface to measure the binary binding kinetics (kon, koff) and calculate the affinity (Kd).

-

Binary Binding (POI to VHL): Inject the POI over the VCB surface to check for any direct interaction (should be minimal).

-

Ternary Complex Formation: Prepare serial dilutions of the PROTAC. For each PROTAC concentration, prepare a solution containing a constant, saturating concentration of the POI.

-

Injection: Inject the PROTAC/POI mixtures over the VCB-immobilized surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine Kd values for both binary (PROTAC-VHL) and ternary (POI-PROTAC-VHL) interactions.

-

Cooperativity Calculation: Calculate the cooperativity factor α = (Kd of PROTAC to VHL) / (Kd of POI-PROTAC to VHL).[14]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.[3][19]

Objective: To confirm that the PROTAC facilitates the E3 ligase-dependent ubiquitination of the POI.

Materials:

-

Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VCB complex, POI.

-

Ubiquitin and ATP.

-

PROTAC compound and DMSO vehicle control.

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

SDS-PAGE gels, Western blot apparatus, and transfer membranes.

-

Primary antibody against the POI.

-

HRP-conjugated secondary antibody and ECL substrate.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VCB complex, and the POI.

-

PROTAC Addition: Add the PROTAC compound (e.g., to a final concentration of 1 µM) or an equivalent volume of DMSO for the negative control.

-

Control Reactions: Set up controls lacking E1, E3 (VCB), or PROTAC to ensure the reaction is dependent on all components.[3]

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

-

Visualization: Develop the blot using an ECL substrate and an imaging system. A ladder of high-molecular-weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[3]

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

This is the standard assay to quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in a cellular context.[2]

Objective: To measure the dose-dependent degradation of a target protein in cells.

Materials:

-

Adherent cells expressing the POI.

-

Cell culture medium and reagents.

-

PROTAC compound.

-

Lysis buffer (e.g., RIPA) with protease inhibitors.

-

BCA protein assay kit.

-

Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

Methodology:

-

Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane.

-

Immunodetection: Block the membrane and probe sequentially with the primary antibodies for the POI and the loading control, followed by the appropriate secondary antibodies.

-

Data Analysis: Capture the chemiluminescent signal and perform densitometry analysis to quantify the band intensities.[2] Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.

-

Curve Fitting: Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

Figure 3: General Experimental Workflow for PROTAC Evaluation.

Conclusion and Future Directions

The VHL E3 ligase has proven to be a robust and versatile partner for targeted protein degradation. Its well-defined structure and interaction with HIF-1α provided a strong foundation for the rational design of potent small molecule ligands, which have been successfully incorporated into numerous clinical and preclinical PROTACs.[4][20] The continued exploration of the VHL pathway, including understanding the nuances of ternary complex formation and the factors governing productive ubiquitination, will undoubtedly accelerate the development of next-generation protein degraders. Future research will likely focus on expanding the repertoire of VHL ligands, optimizing linkerology to improve drug-like properties, and overcoming potential resistance mechanisms to bring the full therapeutic potential of this technology to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 8. pnas.org [pnas.org]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ternary Complex Formation [promega.com]

- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 15. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 16. lifesensors.com [lifesensors.com]

- 17. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lifesensors.com [lifesensors.com]

- 20. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Preliminary Research Applications of VH032-Propargyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted protein degradation, the development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to address previously "undruggable" targets. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase to the protein of interest, thereby hijacking the cell's natural protein disposal machinery. VH032-propargyl is a key research tool in this field, serving as a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its unique propargyl group enables a versatile and efficient method for the synthesis of novel PROTACs through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This technical guide provides a comprehensive overview of the preliminary research applications of VH032-propargyl, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its use in the synthesis and evaluation of PROTACs.

Core Concepts: The PROTAC Strategy and the Role of VH032-Propargyl

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.

VH032 is a potent and selective small molecule ligand that binds to the VHL E3 ligase, disrupting the native VHL/HIF-1α interaction.[1][2] VH032-propargyl is a derivative of VH032 that has been functionalized with a terminal alkyne group.[3] This modification makes it an ideal building block for PROTAC synthesis via the highly efficient and specific CuAAC reaction, allowing for the covalent linkage of VH032 to a variety of azide-modified POI ligands.[4]

Quantitative Data Summary

The binding affinity of VH032 and its derivatives to the VHL E3 ligase is a critical parameter for the development of effective PROTACs. The following table summarizes key quantitative data from the literature.

| Compound | Description | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | Parent VHL Ligand | 185 nM | Not specified | [1] |

| BODIPY FL VH032 | Fluorescently labeled VH032 derivative | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |

Signaling and Experimental Workflow Diagrams

To visually represent the core concepts and experimental procedures associated with VH032-propargyl, the following diagrams have been generated using the DOT language.

Caption: PROTAC Mechanism of Action with VH032-propargyl.

References

- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Step-by-Step VH032-Propargyl Click Chemistry for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyene cycloaddition (CuAAC) click chemistry reaction using VH032-propargyl, a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with a terminal alkyne. This protocol is primarily intended for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.

Introduction

PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. VH032 is a potent ligand for the VHL E3 ligase. The propargyl-functionalized version, VH032-propargyl, allows for its facile conjugation to an azide-modified target protein ligand via CuAAC click chemistry, a highly efficient and specific bioorthogonal reaction. This method offers a modular and reliable approach to generate diverse PROTAC libraries for drug discovery and chemical biology research.[1][2][3][4]

Signaling Pathway of VHL-Recruiting PROTACs

VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the protein of interest (POI). This proximity leads to the polyubiquitination of the POI by the E3 ligase complex. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a VH032-based PROTAC via click chemistry involves the preparation of the azide-functionalized protein of interest (POI) ligand and the subsequent copper-catalyzed reaction with VH032-propargyl. The resulting PROTAC is then purified and characterized.

Experimental Protocol: VH032-Propargyl Click Chemistry

This protocol is adapted from a similar synthesis of VHL-based PROTACs and can be used as a starting point for optimization.[2][5]

Materials:

-

VH032-propargyl

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of tert-butanol and water

-

Inert gas (Nitrogen or Argon)

-

Flash chromatography system or High-Performance Liquid Chromatography (HPLC) system for purification

-

LC-MS and NMR for characterization

Reaction Parameters:

| Parameter | Recommended Value/Condition | Notes |

| Reactant Ratio | 1.0 - 1.2 equivalents of VH032-propargyl | Relative to the azide-functionalized POI ligand. |

| Copper Source | 0.1 - 0.5 equivalents of CuSO₄ | |